
1-Benzyl-4,6-diphenylpyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with benzyl and phenyl groups, as well as a thione group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 4,6-diphenylpyridine-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles or nucleophiles, along with appropriate catalysts, are used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-4,6-diphenylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and phenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
1-Benzyl-4,6-diphenylpyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
4,6-Diphenylpyridine-2-thiol: Lacks the benzyl group.
1-Benzyl-4-phenylpyridine-2(1H)-thione: Lacks one phenyl group.
Uniqueness: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is unique due to the presence of both benzyl and phenyl groups, as well as the thione group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
76950-84-0 |
|---|---|
Formule moléculaire |
C24H19NS |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-benzyl-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C24H19NS/c26-24-17-22(20-12-6-2-7-13-20)16-23(21-14-8-3-9-15-21)25(24)18-19-10-4-1-5-11-19/h1-17H,18H2 |
Clé InChI |
KDTMXEULBZQRKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)

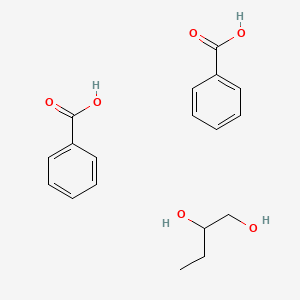
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
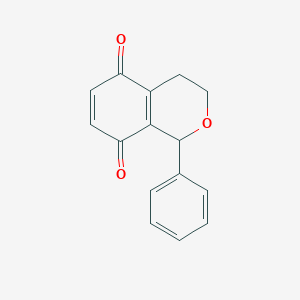
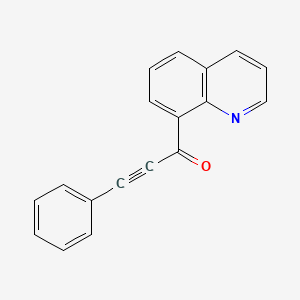
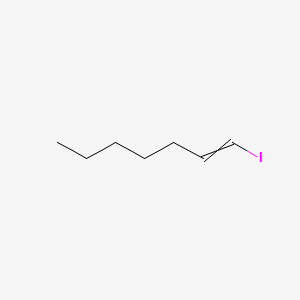
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)

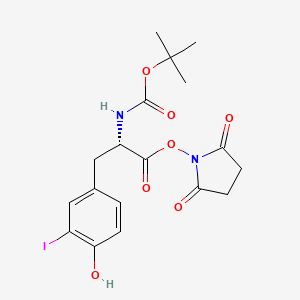
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
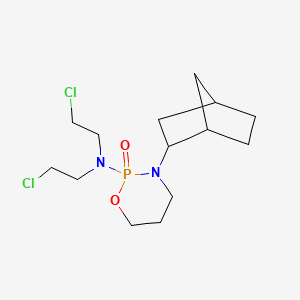

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
